METHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoyl group: This step involves the reaction of the thiophene derivative with a carbamoyl chloride or isocyanate in the presence of a base.
Attachment of the morpholine ring: This is usually done through nucleophilic substitution reactions where the morpholine ring is introduced to the thiophene core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-thiophene derivatives.
Substitution: Functionalized thiophene derivatives with various substituents.
Scientific Research Applications
METHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the morpholine ring and carbamoyl group allows it to form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- METHYL 5-CARBAMOYL-4-METHYL-2-[2-(PHENYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- METHYL 5-CARBAMOYL-4-METHYL-2-[2-(PYRIDIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the thiophene ring. The morpholine ring in the target compound provides unique steric and electronic properties compared to phenyl or pyridinyl groups.
- Reactivity: The presence of the morpholine ring can influence the reactivity of the compound, making it more suitable for certain types of chemical reactions.
- Applications: The unique structure of the target compound may offer advantages in specific applications, such as increased solubility or enhanced biological activity.
Properties
IUPAC Name |
methyl 5-carbamoyl-4-methyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-8-10(14(20)21-2)13(23-11(8)12(15)19)16-9(18)7-17-3-5-22-6-4-17/h3-7H2,1-2H3,(H2,15,19)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQQBWFPUTYPCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCOCC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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